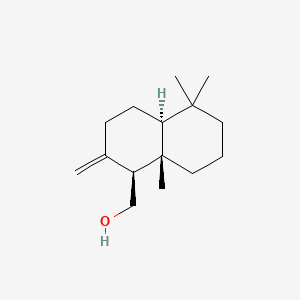

Albicanol

描述

Albicanol is a drimane-type sesquiterpenoid originally isolated from the liverwort Diplophyllum albicans. It exhibits a range of biological activities, including antifungal, antifeedant, and antineoplastic properties

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of albicanol involves several key steps. One notable method starts from an optically active bicyclic diol, which undergoes a series of reactions including modified Wittig methylenation of a silyloxy ketone . The high overall yield (77% in 4 or 5 steps) makes this method efficient for synthesizing this compound and other biologically active drimane sesquiterpenes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as cycloaddition reactions and optical resolution of intermediates .

化学反应分析

Types of Reactions: Albicanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.

Substitution: this compound can participate in substitution reactions, particularly with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further utilized in the synthesis of other complex molecules .

科学研究应用

Antioxidant and Anti-Aging Effects

Albicanol has been shown to exhibit significant antioxidant properties. A study demonstrated that this compound can inhibit cadmium-induced apoptosis in chicken hepatoma cells, suggesting its potential in protecting against oxidative stress-related damage. The co-treatment with cadmium and this compound reduced apoptosis rates and modulated the expression of key apoptotic genes, indicating its role in mitochondrial protection through the nitric oxide (NO) and inducible nitric oxide synthase (iNOS) pathways .

Antifungal Properties

This compound has been identified as a promising antifungal agent. Research indicates that it exhibits broad-spectrum antifungal activity against various strains, including Candida albicans. In a comparative study of drimane sesquiterpenoids, this compound demonstrated effective inhibition of fungal growth, contributing to its potential use in treating fungal infections resistant to conventional therapies .

Pest Control

The antimicrobial properties of this compound extend to agricultural applications, where it may serve as a natural pesticide. Its effectiveness against fungal pathogens positions it as a candidate for developing eco-friendly pest control solutions, reducing reliance on synthetic chemicals in agriculture .

Synthesis and Production

The production of this compound involves complex biochemical pathways and can be achieved through various methods, including microbial fermentation and chemical synthesis. A patented method outlines a process for producing this compound using recombinant enzymes from specific microorganisms, enhancing yield and sustainability .

Case Studies

作用机制

Albicanol exerts its effects through several mechanisms:

Antifungal Activity: this compound disrupts the fungal cell wall/membrane, leading to cell death.

Antioxidant Activity: this compound activates the Keap1/Nrf2/ARE signaling pathway, enhancing the expression of antioxidant enzymes and reducing oxidative stress.

相似化合物的比较

Albicanol is compared with other drimane sesquiterpenes such as:

Albicanyl Acetate: Similar in structure to this compound, albicanyl acetate also shows biological activity but differs in its specific applications and synthesis.

Uniqueness of this compound: this compound’s unique combination of antifungal, antioxidant, and potential anti-aging properties sets it apart from other similar compounds. Its ability to activate specific molecular pathways and its efficiency in synthesis make it a valuable compound for further research and development.

生物活性

Albicanol, a natural terpenoid derived from Dryopteris fragrans, has garnered attention for its diverse biological activities, particularly in the context of oxidative stress, aging, and antifungal properties. This article synthesizes recent findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.

Antioxidant Properties

This compound has been shown to exert significant antioxidant effects, particularly in models of oxidative stress. A study demonstrated that treatment with this compound in a murine model of D-galactose-induced aging resulted in:

- Reversal of cognitive impairments : Mice treated with this compound exhibited improved learning and memory capabilities compared to untreated controls.

- Increased levels of antioxidant enzymes : Serum levels of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and total antioxidant capacity (T-AOC) were significantly elevated following this compound treatment.

The mechanism underlying these effects involves the activation of the Keap1/Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative damage. Specifically, this compound was found to decrease Keap1 expression while enhancing Nrf2 levels, leading to the upregulation of downstream target genes associated with antioxidant responses such as SOD and GSH .

Table 1: Effects of this compound on Antioxidant Enzyme Activity

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| SOD (U/mL) | 12.5 ± 2.3 | 23.4 ± 3.1 |

| CAT (U/mL) | 8.2 ± 1.5 | 15.6 ± 2.0 |

| GSH-Px (U/mL) | 4.1 ± 0.9 | 9.8 ± 1.2 |

| T-AOC (μmol/L) | 5.0 ± 0.5 | 10.3 ± 1.0 |

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has demonstrated anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β in aging models . This suggests a potential role for this compound in mitigating inflammation-related conditions, further supporting its therapeutic potential in age-related diseases.

Antifungal Activity

This compound exhibits broad-spectrum antifungal activity against various fungal pathogens, including Candida albicans. In comparative studies, this compound was synthesized alongside other drimane sesquiterpenoids and evaluated for its antifungal properties:

- At concentrations ranging from 8 to 64 µg/ml, this compound displayed significant antifungal activity, contributing to cell death in C. albicans.

- Its mechanism appears to involve disruption of fungal cell wall integrity, similar to that observed with other potent antifungals .

Table 2: Antifungal Efficacy of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/ml |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

| Cryptococcus neoformans | 16 |

Case Studies and Research Findings

Recent case studies have highlighted the clinical relevance of this compound's biological activities:

- Case Study on Aging : In a controlled study involving aged mice treated with this compound, significant improvements were noted in behavioral assessments along with biochemical markers indicating reduced oxidative stress and inflammation .

- Clinical Implications : The findings suggest that this compound could be a candidate for developing therapies aimed at age-related cognitive decline and inflammatory diseases.

属性

IUPAC Name |

[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTSRWNMMWXEHX-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969909 | |

| Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54632-04-1 | |

| Record name | Albicanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054632041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。